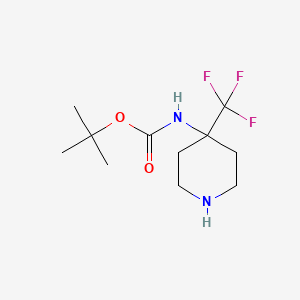

tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate

Description

tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is a fluorinated piperidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the piperidine ring and a tert-butyl carbamate (Boc) protecting group. This compound is widely used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease inhibitors, where the Boc group facilitates selective amine protection during multi-step reactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in optimizing drug candidates for improved pharmacokinetic properties .

Properties

IUPAC Name |

tert-butyl N-[4-(trifluoromethyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F3N2O2/c1-9(2,3)18-8(17)16-10(11(12,13)14)4-6-15-7-5-10/h15H,4-7H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDURZHJNUKSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCNCC1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of functional groups, selective trifluoromethylation, and subsequent deprotection. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules, facilitating the development of new chemical entities.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-oxides |

| Reduction | Lithium aluminum hydride | Amines |

| Substitution | Amines, thiols | Various derivatives |

Biological Research

In biological studies, tert-butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is utilized to investigate the effects of trifluoromethyl groups on biological activity. It serves as a model compound for evaluating pharmacokinetics and pharmacodynamics in drug development.

Case Study : Research has shown that compounds similar to this carbamate exhibit strong bactericidal properties against drug-resistant Gram-positive bacteria, such as MRSA and VREfm, at low concentrations comparable to last-resort antibiotics .

Medicinal Chemistry

The compound is explored for potential therapeutic applications, particularly in developing drugs targeting specific biological pathways. Its mechanism of action involves interaction with molecular targets like enzymes and receptors.

Example : Inhibitors derived from this compound have demonstrated efficacy in restoring insulin sensitivity in diet-induced obesity models in vivo .

Industrial Applications

In the industrial sector, this compound is employed in producing agrochemicals, pharmaceuticals, and specialty chemicals due to its stability and reactivity. The trifluoromethyl group enhances its effectiveness in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Piperidine Ring

tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate

- Substituent: 4-Cyanopyridin-2-yl group.

- Molecular Formula : C₁₆H₂₂N₄O₂ (MW ≈ 302.3 g/mol).

- This compound is often used in heterocyclic chemistry for constructing ligands with specific binding affinities .

- Applications : Useful in synthesizing receptor antagonists due to pyridine’s coordination capacity .

tert-Butyl ((4-fluoropiperidin-4-yl)methyl)carbamate

- Substituent : Fluorine atom at the 4-position.

- Molecular Formula : C₁₁H₂₀FN₂O₂ (MW ≈ 257.3 g/mol).

- Key Differences : Fluorine’s smaller size and high electronegativity reduce steric hindrance and increase polarity compared to -CF₃. This enhances aqueous solubility but may reduce membrane permeability .

- Applications : Common in CNS drug discovery, where fluorine’s polarity aids blood-brain barrier penetration .

tert-Butyl ({4-[3-(trifluoromethyl)phenyl]piperidin-4-yl}methyl)carbamate

- Substituent : 3-Trifluoromethylphenyl group attached via a methylene bridge.

- Molecular Formula : C₁₈H₂₃F₃N₂O₂ (MW ≈ 356.4 g/mol).

- This structural motif is prevalent in protease inhibitor design .

Functional Group Comparisons

Biological Activity

tert-Butyl (4-(trifluoromethyl)piperidin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Structural Characteristics

The molecular formula of this compound is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol. The compound features a piperidine ring substituted with a trifluoromethyl group, which enhances its lipophilicity and facilitates cellular penetration. The carbamate moiety allows for potential covalent interactions with biological macromolecules, particularly enzymes and receptors.

Synthesis

The synthesis of this compound typically involves several key reactions, including the use of tert-butyl carbamate and trifluoromethyl-substituted piperidine derivatives. The general synthetic pathway can be outlined as follows:

- Starting Materials : tert-butyl carbamate and a suitable piperidine derivative.

- Reagents : Common reagents include pyridine and methanesulfonyl chloride.

- Reaction Conditions : The reaction is usually conducted at room temperature or under controlled conditions to optimize yield.

The yield can vary based on the specific conditions employed; however, yields exceeding 90% have been reported under optimal conditions .

Enzyme Interactions

Research indicates that this compound interacts with various biological targets, particularly enzymes involved in metabolic pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes and interact with intracellular targets.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Receptor | IC50 Value (µM) | Reference |

|---|---|---|---|

| Enzyme Inhibition | GSK-3β | 0.48 | |

| Anti-cancer Activity | MCF Cell Lines | 25.72 | |

| Antibacterial Activity | MRSA | 0.78 - 3.125 |

Case Studies

- Anti-Cancer Activity : A study demonstrated that this compound exhibited significant cytotoxicity against MCF cell lines, inducing apoptosis in a dose-dependent manner. In vivo studies showed reduced tumor growth in mice treated with this compound compared to controls .

- Antibacterial Properties : The compound has shown efficacy against Gram-positive bacteria, including drug-resistant strains such as MRSA and VREfm, at concentrations comparable to last-resort antibiotics like vancomycin . This suggests potential for development as an antibacterial agent.

- Neuroprotective Effects : In preliminary studies, the compound has been evaluated for its neuroprotective properties, particularly in models of oxidative stress, indicating a possible role in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group has been correlated with enhanced biological activity across various studies. Compounds with this substituent generally demonstrate superior potency compared to their non-fluorinated counterparts due to improved physicochemical properties that influence binding affinity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.